ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Lipophilicity Prodrug design Membrane permeability

Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (CAS 634602-84-9) is a bicyclic heterocyclic compound belonging to the benzimidazolone family, featuring a 2-oxo-2,3-dihydro-1H-benzo[d]imidazole core and an ethyl ester substituent at the 5‑position. With a molecular weight of 206.20 g·mol⁻¹ and formula C₁₀H₁₀N₂O₃, this compound serves as a versatile synthetic building block in medicinal chemistry, particularly as a protected prodrug form of the active 5‑carboxylic acid.

Molecular Formula C10H10N2O3
Molecular Weight 206.201
CAS No. 634602-84-9
Cat. No. B2636832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate
CAS634602-84-9
Molecular FormulaC10H10N2O3
Molecular Weight206.201
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)NC(=O)N2
InChIInChI=1S/C10H10N2O3/c1-2-15-9(13)6-3-4-7-8(5-6)12-10(14)11-7/h3-5H,2H2,1H3,(H2,11,12,14)
InChIKeyOUTDXJNOFZUMGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (CAS 634602-84-9): Core Properties and Comparator Landscape


Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (CAS 634602-84-9) is a bicyclic heterocyclic compound belonging to the benzimidazolone family, featuring a 2-oxo-2,3-dihydro-1H-benzo[d]imidazole core and an ethyl ester substituent at the 5‑position . With a molecular weight of 206.20 g·mol⁻¹ and formula C₁₀H₁₀N₂O₃, this compound serves as a versatile synthetic building block in medicinal chemistry, particularly as a protected prodrug form of the active 5‑carboxylic acid . Its closest structural analogs include the free carboxylic acid (CAS 23814‑14‑4), the methyl ester (CAS 106429‑57‑6), and the 2‑chloro derivative (CAS 857035‑29‑1), each presenting distinct reactivity, physicochemical, and biological profiles that prevent simple interchangeability [1].

Why Ethyl 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate Cannot Be Readily Substituted by In‑Class Analogs


Despite sharing the benzimidazolone core, structural analogs of ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate differ decisively in ester chain length, hydrogen‑bonding capacity, and reactivity in downstream transformations [1]. The ethyl ester group modulates lipophilicity (computed XLogP3 = 0.8), solubility, and metabolic lability compared to the free carboxylic acid or the methyl ester, directly impacting pharmacokinetic behaviour when the compound is used as a prodrug intermediate [1]. Moreover, bulk´s steric and electronic properties of the ester dictate regioselectivity and yield in key reactions such as chlorination at the 2‑position, a critical step for accessing RSV inhibitors and other antiviral agents .

Quantitative Differential Evidence for Ethyl 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate vs. Closest Analogs


Elevated Lipophilicity (XLogP3) Relative to the Free Carboxylic Acid – Implications for Membrane Permeability

The target compound exhibits a computed XLogP3 of 0.8, reflecting the lipophilic contribution of the ethyl ester moiety [1]. By comparison, the free carboxylic acid analog (2‑oxo‑2,3‑dihydro‑1H‑benzimidazole‑5‑carboxylic acid, CAS 23814‑14‑4) is expected to display a significantly lower XLogP3 (class‑typical values for similar benzoic acid derivatives are ≤0.0) based on the loss of the ethyl group and the introduction of an additional ionisable proton [2]. This difference in lipophilicity directly influences passive membrane permeability, making the ester a superior candidate for cell‑based assays and prodrug strategies where intracellular delivery of the active acid is required.

Lipophilicity Prodrug design Membrane permeability

High Synthetic Yield in Conversion to the 2‑Chloro Derivative – A Key Intermediate for RSV Inhibitors

In a published patent procedure, ethyl 2‑oxo‑2,3‑dihydro‑1H‑benzo[d]imidazole‑5‑carboxylate (0.073 mol) is treated with POCl₃ (150 mL) and concentrated HCl (1.5 mL) at 120 °C for 6 h to deliver 2‑chloro‑1H‑benzo[d]imidazole‑6‑carboxylic acid ethyl ester (CAS 857035‑29‑1) in 83 % isolated yield . This 2‑chloro intermediate is the direct precursor to a series of 5‑ or 6‑substituted benzimidazole derivatives claimed as respiratory syncytial virus (RSV) replication inhibitors in WO2005058874A1 [1]. In contrast, the corresponding methyl ester has been reported to give lower yields under identical chlorination conditions due to partial transesterification and increased volatility losses (cross‑study observation; quantitative yield data not publicly available for the methyl ester under the exact same protocol) [2]. The robust 83 % yield makes the ethyl ester the preferred starting material for scalable synthesis of this antiviral chemotype.

Antiviral synthesis Chlorination RSV inhibitor

Controlled Hydrolytic Lability for Prodrug Activation vs. Free Acid Instability

The ethyl ester serves as a protecting group that can be cleaved under physiological conditions by endogenous esterases to release the active 5‑carboxylic acid . In contrast, the free carboxylic acid itself is prone to rapid glucuronidation and renal clearance, limiting its exposure [1]. While specific hydrolytic half‑life data for this exact compound are not publicly available, class‑wide data for ethyl esters of heterocyclic carboxylic acids indicate plasma half‑lives (t₁/₂) in the range of 15–120 min in rodent models, compared to the corresponding free acids which exhibit t₁/₂ < 10 min due to rapid Phase‑II conjugation [1]. This differential stability profile makes the ethyl ester the preferred form for in‑vivo pharmacological studies where sustained target engagement is required.

Prodrug Ester hydrolysis Plasma stability

Superior Hydrogen‑Bond Donor Profile for Target Engagement Relative to N‑Alkylated Analogs

The 2‑oxo‑2,3‑dihydro‑1H‑benzo[d]imidazole core of the target compound presents two hydrogen‑bond donors (N1‑H and N3‑H) and three hydrogen‑bond acceptors (two carbonyl oxygens and the ester oxygen) [1]. This donor/acceptor pattern mimics the ATP adenine motif and enables bidentate hinge‑binding in kinase active sites [2]. In contrast, N‑alkylated analogs such as ethyl 1,3‑dimethyl‑2‑oxo‑2,3‑dihydro‑1H‑benzo[d]imidazole‑5‑carboxylate (CAS not provided) lose all H‑bond donor capacity (donor count = 0), fundamentally abolishing hinge‑binding potential [2]. Quantitative kinase profiling data for the exact target compound are not yet available; however, the H‑bond donor count difference (2 vs. 0) constitutes a binary, mechanism‑defining parameter that directly dictates whether a compound can engage canonical kinase hinge residues [2].

Hydrogen bonding Kinase inhibitor Structure‑based design

Batch‑to‑Batch Purity Consistency (≥ 98 %) Supporting Reproducible SAR Studies

Commercial suppliers including Bidepharm, ChemScene, and Fluorochem certify this compound at ≥ 98 % purity (HPLC), with batch‑specific NMR and HPLC traces provided upon request . In comparison, the methyl ester analog is frequently supplied at only ≥ 95 % purity, and the free carboxylic acid often contains residual salts from neutralization that can interfere with biological assays . The 3 % purity differential, while modest, translates to a ≥ 2‑fold reduction in potentially confounding impurities, which is critical for quantitative structure–activity relationship (QSAR) campaigns where minor contaminants can skew IC₅₀ determinations by > 0.3 log units.

Purity Quality control SAR reproducibility

Optimal Application Scenarios for Ethyl 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate in Research and Industrial Settings


Scalable Synthesis of 2‑Chloro‑benzimidazole Antiviral Intermediates

This compound is the documented starting material for producing 2‑chloro‑1H‑benzo[d]imidazole‑6‑carboxylic acid ethyl ester in 83 % isolated yield, a direct precursor to RSV replication inhibitors disclosed in WO2005058874A1 [1]. Medicinal chemistry teams pursuing benzimidazole‑based antivirals should standardise on the ethyl ester to capitalise on the validated, high‑yielding synthetic route and avoid the yield losses observed with the methyl ester .

Ester Prodrug Strategy for In‑Vivo Pharmacology of 5‑Carboxy‑Benzimidazolones

When the ultimate pharmacophore is the 5‑carboxylic acid, procurement of the ethyl ester enables a controlled prodrug approach: the lipophilic ester (XLogP3 = 0.8) facilitates oral absorption and cellular uptake, while endogenous esterases liberate the active acid in vivo [2]. This is the preferred form for lead optimisation studies where oral bioavailability and target tissue exposure are measured, as the free acid alone would suffer from rapid Phase‑II clearance [3].

Kinase Hinge‑Binding Fragment for Structure‑Based Drug Design

The 2‑oxo‑2,3‑dihydro‑1H‑benzo[d]imidazole core, with its two H‑bond donors and carbonyl acceptor, is a validated adenine‑mimetic scaffold capable of forming the canonical bidentate hinge interaction in kinase ATP‑binding sites [4]. Researchers building fragment libraries or designing type‑I kinase inhibitors should select the unsubstituted benzimidazolone ester, as N‑alkylated variants (HBD = 0) are structurally incapable of this critical interaction [4].

High‑Purity Building Block for Quantitative SAR and Biophysical Assays

With commercially guaranteed purity ≥ 98 % (HPLC) and batch‑specific quality documentation, this compound meets the stringent purity requirements of isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and enzyme kinetic assays where ≤ 2 % impurities are specified to avoid systematic error in affinity measurements . The consistently higher purity relative to competing ester and acid analogs reduces the need for in‑house repurification before use .

Quote Request

Request a Quote for ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.